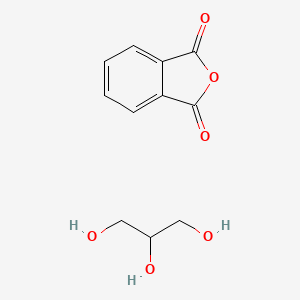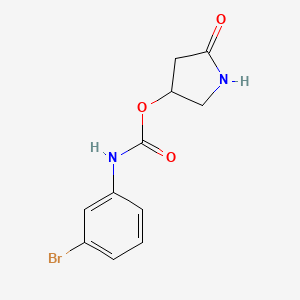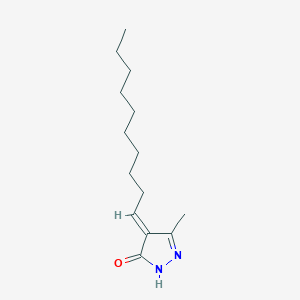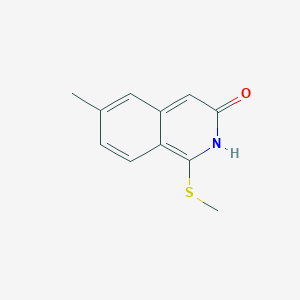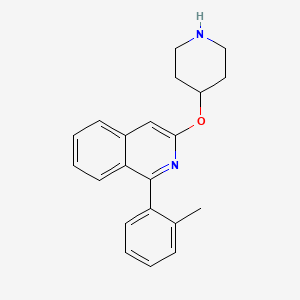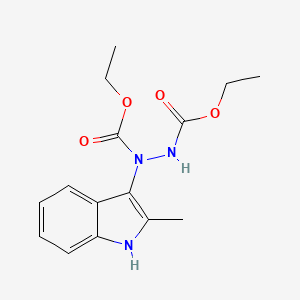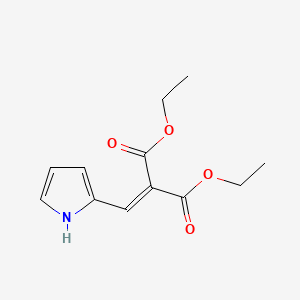
Diethyl 2-(1H-pyrrol-2-ylmethylene)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-((1H-pyrrol-2-yl)methylene)malonate can be synthesized through a condensation reaction between diethyl malonate and pyrrole-2-carbaldehyde. The reaction typically involves the use of a base such as sodium ethoxide or potassium carbonate to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for Diethyl 2-((1H-pyrrol-2-yl)methylene)malonate are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-((1H-pyrrol-2-yl)methylene)malonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Diethyl 2-((1H-pyrrol-2-yl)methylene)malonate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Diethyl 2-((1H-pyrrol-2-yl)methylene)malonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound’s reactivity is influenced by the presence of the pyrrole ring and the ester groups, which can participate in electron-donating or electron-withdrawing interactions . These interactions facilitate the formation of various intermediates and products in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 2-(2-nitro-1-phenylethyl)malonate
- Diethyl 2-(2-pyrimidinylamino)methylene)malonate
- Diethyl 2-(2-benzoylanilino)methylene)malonate
Uniqueness
Diethyl 2-((1H-pyrrol-2-yl)methylene)malonate is unique due to its specific structure, which includes a pyrrole ring conjugated with a malonate ester. This structure imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various organic compounds .
Eigenschaften
CAS-Nummer |
91642-12-5 |
|---|---|
Molekularformel |
C12H15NO4 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
diethyl 2-(1H-pyrrol-2-ylmethylidene)propanedioate |
InChI |
InChI=1S/C12H15NO4/c1-3-16-11(14)10(12(15)17-4-2)8-9-6-5-7-13-9/h5-8,13H,3-4H2,1-2H3 |
InChI-Schlüssel |
ACBDEYMKVQPVAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC=CN1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((3-Chloropropyl)thio)benzo[d]oxazole](/img/structure/B12901815.png)
![Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-5-phenyl-](/img/structure/B12901825.png)

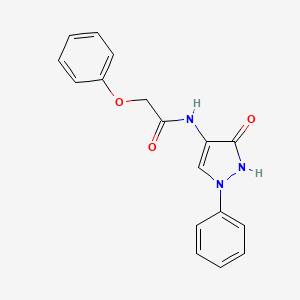
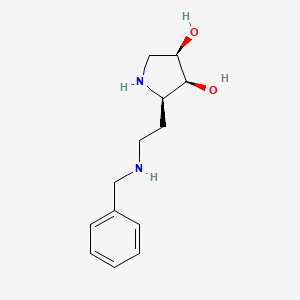
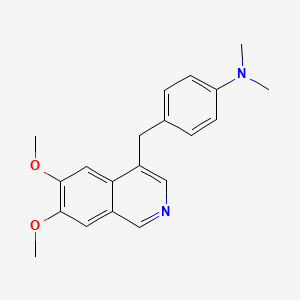
![2-phenyl-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}acetamide](/img/structure/B12901851.png)
